Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate
Description
Structural Characterization and Physicochemical Properties
Molecular Architecture and Stereochemical Features
Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate (CAS 1260824-88-1) is a substituted indole derivative featuring a tert-butyl carbamate group, a bromine atom, and an amino substituent. Its molecular formula is C₁₃H₁₅BrN₂O₂ , with a molecular weight of 311.17 g/mol . The indole core is substituted at positions 3 (bromo) and 5 (amino), with the tert-butyl carbamate ester at position 1.
The stereochemical arrangement involves a planar indole ring system, with the bromine atom at position 3 and the amino group at position 5 adopting trans configurations relative to the carbamate moiety. The tert-butyl group introduces steric bulk, enhancing stability and influencing reactivity in synthetic applications. The amino group’s lone pair participates in hydrogen bonding, while the bromine atom’s electronegativity modulates electronic interactions within the aromatic system.
Key structural elements :
| Feature | Position | Functional Group | Role in Reactivity |
|---|---|---|---|
| Indole core | N/A | Aromatic heterocycle | Core scaffold for substitution |
| Bromine substituent | C3 | Halogen | Electrophilic substitution site |
| Amino group | C5 | -NH₂ | Nucleophilic site, H-bond donor |
| Tert-butyl carbamate | C1 | -OC(=O)-C(CH₃)₃ | Protecting group, steric shield |
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound is limited, analogous indole derivatives provide insights into its likely conformation. For example, related bromoindole-carboxylates exhibit:
- Planar indole rings with dihedral angles between substituents typically <10°.
- Tert-butyl groups adopting equatorial positions to minimize steric strain.
- Hydrogen bonding between amino protons and carbonyl oxygens in crystal lattices.
Crystal packing may involve weak intermolecular interactions such as C-H…O or C-H…N hydrogen bonds, consistent with patterns observed in similar indole-carboxylate derivatives.
Hypothetical crystal data (based on analogs) :
| Parameter | Value (Estimated) | Source Analogy |
|---|---|---|
| Space group | P1 | Indazole derivatives |
| Unit cell parameters | a=5.8 Å, b=10.5 Å, c=11.1 Å | Bromoindazole |
| Dihedral angle (indole plane) | ~2.4° | Indazole derivatives |
Spectroscopic Profiling (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz) :
- δ 1.5–1.7 ppm : Singlet (9H, tert-butyl CH₃)
- δ 6.5–7.0 ppm : Multiplet (aromatic protons, H4, H6, H7)
- δ 7.0–7.2 ppm : Broad singlet (NH₂ group)
- δ 7.5–7.8 ppm : Doublet (H2, adjacent to Br).
¹³C NMR (CDCl₃, 100 MHz) :
- δ 80–85 ppm : Carbamate carbonyl (C=O)
- δ 115–130 ppm : Aromatic carbons (C3, C4, C5, C6, C7)
- δ 150–155 ppm : Quaternary carbons (C1, C2).
Infrared Spectroscopy (IR)
Key absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1700–1750 | C=O (carbamate ester) |
| 3300–3500 | N-H (amino group) |
| 1450–1600 | C=C (aromatic ring) |
| 540–580 | C-Br stretching |
Mass Spectrometry (MS)
Electrospray ionization (ESI) yields:
| Ion | m/z (Observed) | Fragmentation Pattern |
|---|---|---|
| [M+Na]⁺ | 333.07 | Loss of Br (m/z 288.12) |
| [M+H]⁺ | 311.17 | Base peak at m/z 311.17 |
UV-Vis Spectroscopy
The compound exhibits:
- λₘₐₓ : ~280–300 nm (π→π* transitions in indole core)
- Molar Extinction Coefficient (ε) : ~5000–8000 L·mol⁻¹·cm⁻¹ (estimated from analogs).
Thermodynamic Properties and Phase Behavior
Physical State : Solid (yellow to brown crystalline powder).
Melting Point : 56–60°C (analogous to bromoindole derivatives).
Solubility :
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | >10 |
| Ethyl acetate | 5–10 |
| Water | <1 |
Thermal Decomposition : Begins above 200°C, with mass loss attributed to tert-butyl group cleavage and CO₂ evolution.
Hygroscopicity : Moderate; stored under inert gas to prevent degradation.
Properties
IUPAC Name |
tert-butyl 5-amino-3-bromoindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-7-10(14)9-6-8(15)4-5-11(9)16/h4-7H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCOQEWRAJHBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate typically involves the bromination of an indole derivative followed by the introduction of an amino group and tert-butyl ester. One common method includes:
Bromination: Starting with an indole derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Amination: The brominated intermediate is then subjected to amination using an amine source such as ammonia or an amine derivative under suitable conditions.
Esterification: Finally, the compound is esterified with tert-butyl chloroformate in the presence of a base like triethylamine to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products like azides or nitriles.
Oxidation Products: Oxidized forms of the amino group, such as nitro or nitroso derivatives.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
- Anticancer Activity : Research indicates that indole derivatives, including this compound, can inhibit cancer cell proliferation. The compound's mechanism of action involves the inhibition of specific protein kinases that are crucial in regulating cell cycle progression and apoptosis .
Drug Development
This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its ability to inhibit protein kinases makes it valuable in developing targeted therapies for diseases such as cancer and inflammatory disorders.
Agrochemical Synthesis
The compound is also used in the synthesis of agrochemicals, where its biological activity can contribute to the development of new pesticides or herbicides that target specific pathways in pests or plants .
Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of various indole derivatives, this compound was tested against several human cancer cell lines using the MTT assay. Results indicated that this compound exhibited significant cytotoxicity comparable to established chemotherapeutic agents like cisplatin, particularly against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | <10 |
| This compound | HCT116 | <14.4 |
| Cisplatin | MCF-7 | 8 |
| Cisplatin | HCT116 | 12 |
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound demonstrated its effectiveness in modulating specific kinases involved in cancer signaling pathways. The findings indicated that this compound could potentially lead to the development of novel kinase inhibitors with improved selectivity and reduced side effects compared to existing treatments .
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing biological pathways.
Comparison with Similar Compounds
Core Structural Variations: Indole vs. Indazole Derivatives
Key Distinction : The indole core (C8H7N) differs from indazole (C7H6N2) in aromatic nitrogen placement. Indazole contains two adjacent nitrogen atoms in a six-membered ring, altering electronic properties and hydrogen-bonding capabilities compared to indole’s single nitrogen .
Implications :
Substituent Effects: Amino vs. Protected Amino vs. Oxo Groups
The position and nature of substituents significantly influence reactivity and stability:
Functionalization Pathways :
- The free amino group in the target compound facilitates direct acylation or sulfonylation without deprotection steps, streamlining synthesis .
- Boc-protected amino (as in ) requires acidic cleavage (e.g., HCl/dioxane) for activation, adding synthetic steps but improving storage stability.
- Oxo groups (e.g., in ) limit nucleophilic reactivity but enhance dipole interactions in crystal lattices .
Stability and Handling Considerations
- Target Compound: The unprotected amino group may necessitate storage under inert conditions (N2 atmosphere) to prevent oxidation.
- Boc-Protected Analog : Stable under basic/neutral conditions but labile in acidic environments (e.g., TFA), making it suitable for stepwise synthesis .
Biological Activity
Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features a bromine atom at the 3-position and an amino group at the 5-position of the indole ring, along with a tert-butyl ester at the carboxylic acid position. The presence of these functional groups contributes to its biological reactivity and interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Indole derivatives like this compound are known to interact with various enzymes, potentially acting as inhibitors or modulators. This interaction can lead to alterations in biochemical pathways, including those involved in inflammation and cancer progression.
- Receptor Modulation : The compound may also interact with specific receptors, influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown efficacy against various pathogenic microorganisms, suggesting potential applications in treating infectious diseases .
Neuroprotective Effects
Research has highlighted the neuroprotective effects of indole derivatives. This compound may contribute to neuroprotection by modulating pathways involved in neurodegeneration and inflammation .
Anticancer Potential
Indole derivatives are recognized for their anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation in vitro. The compound's mechanism may involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways .
Research Findings and Case Studies
Recent studies have focused on elucidating the biological activity and mechanisms of action of this compound. Below is a summary of key findings:
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step protocols involving bromination and protection/deprotection strategies. For example, bromination of indole derivatives using N-bromosuccinimide (NBS) under basic conditions (e.g., triethylamine) is a key step . The tert-butoxycarbonyl (Boc) group is introduced via di-tert-butyl dicarbonate in the presence of catalytic 4-dimethylaminopyridine (DMAP), as demonstrated in anti-HIV molecule syntheses . Yield optimization requires precise control of stoichiometry, temperature (often 0–25°C), and inert atmospheres to minimize side reactions like over-bromination or deprotection.
Q. How do the bromine and Boc-protected amino groups influence the compound’s reactivity in cross-coupling reactions?
The bromine atom at the 3-position serves as a leaving group, enabling Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids to form biaryl structures, critical in medicinal chemistry . The Boc group protects the amino functionality, preventing unwanted nucleophilic side reactions during cross-coupling. Deprotection (e.g., using trifluoroacetic acid) post-coupling allows access to free amines for further derivatization .
Q. What spectroscopic and crystallographic methods are employed to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regioselective bromination and Boc protection. X-ray crystallography resolves the 3D structure, with SHELXL used for refinement . For example, bond angles and torsion parameters in the indole core are critical for validating synthetic accuracy .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound using SHELXL, and how are they addressed?
Challenges include handling disordered tert-butyl groups and resolving hydrogen-bonding networks. SHELXL’s robust algorithms enable anisotropic refinement of heavy atoms (Br, O) and constrained optimization of flexible tert-butyl moieties . Twinning or low-resolution data may require alternative space group assignments or incorporation of restraints from similar structures .
Q. How do hydrogen-bonding patterns in the crystal lattice affect the compound’s physicochemical properties?
Graph-set analysis (e.g., Etter’s rules) reveals that N–H···O interactions between the Boc carbonyl and amino groups stabilize the crystal packing . These interactions influence solubility and melting behavior, which are critical for formulation in biological assays. Deviations in hydrogen-bond geometry (e.g., bond angles >10°) may indicate polymorphism .
Q. How can contradictions in reported biological activity data for derivatives of this compound be resolved?
Discrepancies in antimicrobial or anticancer activity often stem from variations in assay conditions (e.g., MIC protocols) or impurities in synthesized batches. Rigorous HPLC purity validation (>95%) and standardized bioassay protocols (e.g., CLSI guidelines) are essential . For instance, anti-HIV activity in derivatives depends on precise stereoelectronic alignment with target enzymes, necessitating molecular docking studies .
Q. What strategies optimize palladium-catalyzed cross-coupling reactions involving this compound?
Catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and ligand design (e.g., bulky phosphines) enhance coupling efficiency with electron-deficient boronic acids. Microwave-assisted synthesis reduces reaction times (<1 hour) and improves yields (>80%) . Solvent effects (e.g., DMF vs. THF) and base (K₂CO₃ vs. Cs₂CO₃) must be tailored to substrate electronic profiles.
Q. What safety precautions are recommended for handling this compound given limited toxicity data?
While acute toxicity data are unavailable, structural analogs suggest potential respiratory and dermal hazards. Use fume hoods, nitrile gloves, and PPE. Avoid strong acids/bases to prevent decomposition into toxic fumes (e.g., HBr, CO₂) . Stability studies indicate storage at –20°C under nitrogen to prevent Boc group hydrolysis .
Q. Methodological Insights
- Synthetic Optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) to isolate intermediates .
- Crystallography : Use ORTEP-3 for visualizing hydrogen bonds and validating SHELXL refinement outputs .
- Data Reproducibility : Cross-validate NMR and X-ray data with computational tools (e.g., Mercury CSD) to ensure structural consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
